Acetamide, N-(methylnitrosoaminomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[[methyl(nitroso)amino]methyl]acetamide is a chemical compound with the molecular formula C4H9N3O2. It belongs to the class of nitrosamines, which are characterized by the presence of a nitroso group (-N=O) bonded to an amine. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of their formation, detection, and mitigation in various industrial and pharmaceutical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-[[methyl(nitroso)amino]methyl]acetamide can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of N-methylacetamide with nitrous acid (HNO2) under acidic conditions. The reaction proceeds as follows: [ \text{N-methylacetamide} + \text{HNO}_2 \rightarrow \text{N-[[methyl(nitroso)amino]methyl]acetamide} + \text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of nitrosamines, including N-[[methyl(nitroso)amino]methyl]acetamide, often involves stringent control measures to minimize the formation of these compounds due to their carcinogenic nature. Methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are employed for the detection and quantification of nitrosamines in various matrices .
Analyse Chemischer Reaktionen
Types of Reactions
N-[[methyl(nitroso)amino]methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can react with the nitroso group.
Major Products Formed
Oxidation: Nitro compounds.
Reduction: Amines.
Substitution: Various substituted amines and other derivatives.
Wissenschaftliche Forschungsanwendungen
N-[[methyl(nitroso)amino]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a model compound to study nitrosation reactions and the formation of nitrosamines.
Biology: Investigated for its potential mutagenic and carcinogenic effects on biological systems.
Medicine: Studied in the context of drug safety and the mitigation of nitrosamine impurities in pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[[methyl(nitroso)amino]methyl]acetamide involves the formation of DNA adducts, which can lead to mutations and potentially carcinogenic effects. The nitroso group reacts with nucleophilic sites in DNA, forming covalent bonds and disrupting normal cellular processes. This can result in the activation of oncogenes or the inactivation of tumor suppressor genes, leading to uncontrolled cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-nitrosodimethylamine (NDMA)
- N-nitrosodiethylamine (NDEA)
- N-nitrosomorpholine (NMOR)
Uniqueness
N-[[methyl(nitroso)amino]methyl]acetamide is unique due to its specific structure and the presence of both a nitroso group and an acetamide moiety. This combination of functional groups influences its reactivity and the types of reactions it undergoes. Compared to other nitrosamines, it may exhibit different biological and chemical properties, making it a compound of interest in various research fields .
Eigenschaften
CAS-Nummer |
59665-11-1 |
---|---|
Molekularformel |
C4H9N3O2 |
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
N-[[methyl(nitroso)amino]methyl]acetamide |
InChI |
InChI=1S/C4H9N3O2/c1-4(8)5-3-7(2)6-9/h3H2,1-2H3,(H,5,8) |
InChI-Schlüssel |
WUQBANNXOPWADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NCN(C)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.